molecular formula C19H19FN4O2S B2538910 2-((1H-indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034429-38-2

2-((1H-indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2538910
CAS RN: 2034429-38-2
M. Wt: 386.45
InChI Key: DHWNXNDQVAUJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Evaluation

Indole derivatives, specifically those related to the compound , have been synthesized and evaluated for their anticonvulsant properties. For example, a series of indole C-3 substituted derivatives demonstrated significant activity in maximal electroshock tests, indicating their potential as prospective anticonvulsant agents. One derivative showed significant activity with a minimal duration of limb extension, suggesting a promising avenue for further research in seizure management P. Ahuja & N. Siddiqui, 2014.

Cytotoxic and Antimicrobial Activities

Synthesis and spectroscopic characterization, alongside Hirshfeld surface analysis and cytotoxic studies, have been conducted on similar compounds. The focus on understanding the pharmacokinetics and biological applications of these compounds underscores their potential in therapeutic applications, including antimicrobial activity M. Govindhan et al., 2017.

Antimicrobial and Antioxidant Agents

Novel indole-3-yl and thiophen-2yl prop-2-en-1-one chalcone derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown excellent activity compared to standard drugs, highlighting their potential as effective antimicrobial and antioxidant agents C. Gopi et al., 2016.

Antipsychotic Potential

The research into conformationally restricted butyrophenones, which are related in structural complexity to the compound , reveals the potential of these compounds as atypical antipsychotic agents. Their in vitro and in vivo pharmacological profiles suggest they could be effective in treating psychosis with a lower risk of inducing extrapyramidal side effects E. Raviña et al., 1999.

Neurodegenerative Disease Treatment

Indole derivatives have been explored as dual-effective agents for neurodegenerative disease treatment. Their ability to act as potent ligands for the NMDA receptor and demonstrate antioxidant properties suggests a multifaceted approach to neuroprotection M. R. Buemi et al., 2013.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-13-8-22-19(23-9-13)26-14-4-3-7-24(11-14)18(25)12-27-17-10-21-16-6-2-1-5-15(16)17/h1-2,5-6,8-10,14,21H,3-4,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWNXNDQVAUJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

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